Thermodynamic Instability Relative to Industrially Relevant α,α-DMN Isomers
1,8-DMN is significantly less stable than the more commercially significant α,α-DMN isomers (2,6-DMN and 2,7-DMN), a difference that is critical for understanding its reactivity and challenging its large-scale industrial synthesis. Ab initio and Density Functional Theory (DFT) calculations at the highest level demonstrate this quantifiable thermodynamic penalty [1].
| Evidence Dimension | Relative Molecular Stability (Gas Phase) |
|---|---|
| Target Compound Data | Highest energy isomer among α,α-DMN and β,β-DMN evaluated. |
| Comparator Or Baseline | α,α-DMN isomers (2,6-DMN, 2,7-DMN, 2,3-DMN) |
| Quantified Difference | 1,8-DMN is less stable than the α,α-DMN isomers by 7-8 kcal mol⁻¹. |
| Conditions | Calculated by ab initio and DFT methods in gas and aqueous phases at the highest levels of theory [1]. |
Why This Matters
This quantifiable instability directly influences its reactivity profile and makes its synthesis and purification more challenging, explaining its higher cost and specialized availability compared to bulk isomers like 2,6-DMN.
- [1] Librando, V.; Alparone, A. Electronic polarizability as a predictor of biodegradation rates of dimethylnaphthalenes. An ab initio and density functional theory study. Environ. Sci. Technol. 2007, 41, 5, 1646-1652. View Source
